
4-Benzyl-2,3,5,6-tetrachloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,3,5,6-tetrachloropyridine is a chemical compound with the molecular formula C12H7Cl4N and a molecular weight of 307.008 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of four chlorine atoms and a benzyl group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 4-Benzyl-2,3,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 4-benzylpyridine with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2, 3, 5, and 6 positions of the pyridine ring . Industrial production methods may involve the use of specialized chlorinating agents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
4-Benzyl-2,3,5,6-tetrachloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives, depending on the reaction conditions and oxidizing agents used.
Scientific Research Applications
4-Benzyl-2,3,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,3,5,6-tetrachloropyridine and its derivatives involves interactions with various molecular targets. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-Benzyl-2,3,5,6-tetrachloropyridine can be compared with other chlorinated pyridine derivatives, such as:
2,3,5,6-Tetrachloropyridine: Lacks the benzyl group and is used as an intermediate in the synthesis of agrochemicals.
Pentachloropyridine: Contains an additional chlorine atom and is used in the synthesis of various heterocyclic compounds.
2,3,5,6-Tetrafluoropyridine: A fluorinated analog with different reactivity and applications.
The presence of the benzyl group in this compound imparts unique chemical properties and reactivity, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
18613-88-2 |
|---|---|
Molecular Formula |
C12H7Cl4N |
Molecular Weight |
307.0 g/mol |
IUPAC Name |
4-benzyl-2,3,5,6-tetrachloropyridine |
InChI |
InChI=1S/C12H7Cl4N/c13-9-8(6-7-4-2-1-3-5-7)10(14)12(16)17-11(9)15/h1-5H,6H2 |
InChI Key |
CMYYNLNHCJDXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)
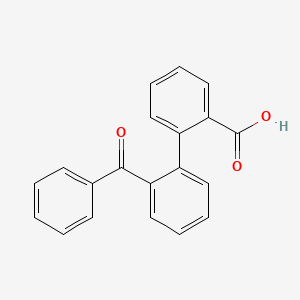
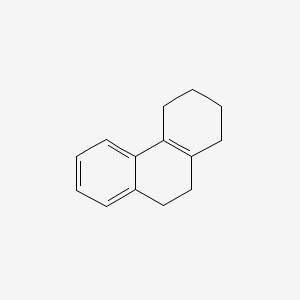
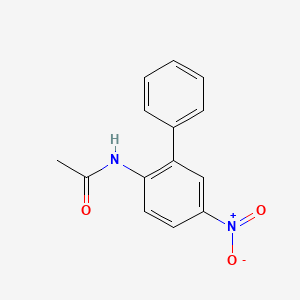


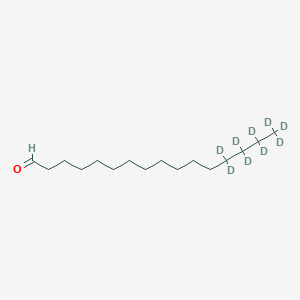
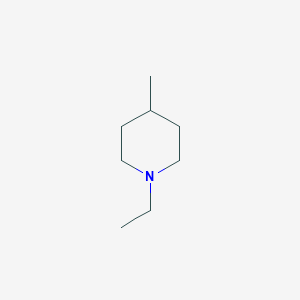

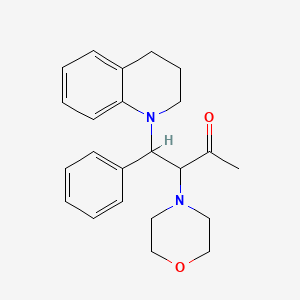

![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
